4-(2-Aminoethyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

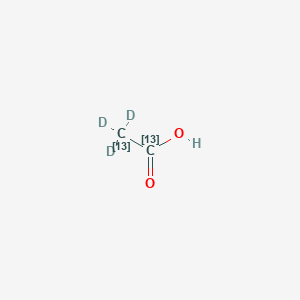

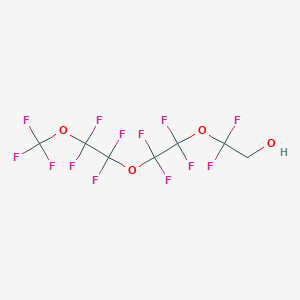

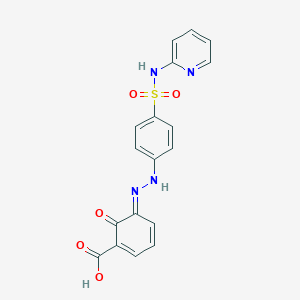

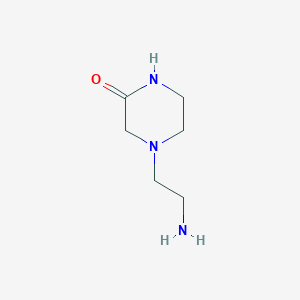

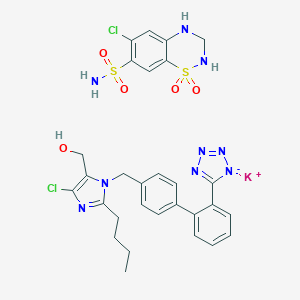

4-(2-Aminoethyl)piperazin-2-one is a chemical compound with the molecular weight of 143.19 . It is also known by its IUPAC name, 4-(2-aminoethyl)-2-piperazinone .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2-Aminoethyl)piperazin-2-one, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 4-(2-Aminoethyl)piperazin-2-one is 1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Aminoethyl)piperazin-2-one are not mentioned in the search results, piperazine derivatives are known to undergo a variety of reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

4-(2-Aminoethyl)piperazin-2-one is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Epoxy Resin Curing Agent

AEP is widely used as a curing agent for epoxy resins . It is particularly effective when used in conjunction with other amines as an accelerator due to its three amine hydrogens that facilitate cross-linking. The tertiary amine in AEP acts as an accelerator, enhancing the curing process of epoxy coatings that prevent corrosion in steel and other substrates .

Carbon Dioxide Capture

In the field of environmental science, AEP has been identified as a potential candidate for carbon dioxide capture . It is used in aqueous solutions to absorb CO2 from industrial exhaust gases, a process crucial for achieving industrial net-zero targets by 2050 . The kinetics of CO2 absorption in AEP solutions have been extensively studied, providing valuable data for the design of regenerative CO2 capture processes .

Corrosion Inhibition

AEP plays a significant role in corrosion inhibition . It is utilized in various reactions to study the inhibition of corrosion, which is vital for protecting industrial equipment and infrastructure from the deteriorative effects of oxidation and other chemical reactions .

Biological Activity Studies

Researchers use AEP to investigate biological activities . It serves as a key compound in the study of biological systems, helping to understand the interaction between different chemicals and biological entities .

Metal Ligand Effects on Catalysis

AEP is instrumental in studying the effects of metal ligands on catalysis . It is used in reactions to explore how different metal ligands influence catalytic activity, which is essential for the development of new catalysts and the enhancement of existing ones .

Asymmetric Catalysis

AEP is involved in asymmetric catalysis , particularly in the synthesis of biologically active targets and drugs. It has been used in a one-pot approach for the rapid synthesis of intermediates to potent drugs like Aprepitant, highlighting its importance in pharmaceutical research .

Surface Activation

In materials science, AEP is used for surface activation . This application is crucial for preparing surfaces for subsequent chemical reactions or coatings, thereby improving adhesion and the overall performance of the materials .

Asphalt Additive

Lastly, AEP finds application as an asphalt additive . It enhances the properties of asphalt, contributing to the durability and performance of road surfaces .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-aminoethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBJDNXKWZSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428331 |

Source

|

| Record name | 4-(2-Aminoethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)piperazin-2-one | |

CAS RN |

145625-71-4 |

Source

|

| Record name | 4-(2-Aminoethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

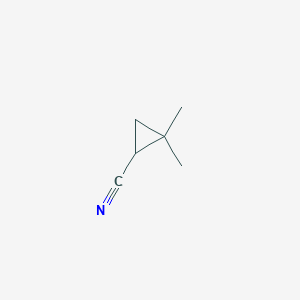

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

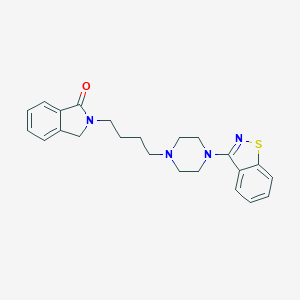

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)